N-Isopropyl-3-phenylpropan-1-amine
Overview
Description
N-Isopropyl-3-phenylpropan-1-amine is an organic compound belonging to the class of amines. It is characterized by the presence of an isopropyl group attached to the nitrogen atom and a phenyl group attached to the propyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-3-phenylpropan-1-amine typically involves the reaction of 3-phenylpropan-1-amine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance the reactivity of the nucleophile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines, alcohols
Substitution: Various substituted amines
Scientific Research Applications
N-Isopropyl-3-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-Isopropyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, its structural features allow it to interact with cellular membranes, influencing cell signaling and transport processes.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropan-1-amine: A primary amine with a similar structure but lacking the isopropyl group.
N-Methyl-3-phenylpropan-1-amine: A compound with a methyl group instead of an isopropyl group attached to the nitrogen atom.
N-Ethyl-3-phenylpropan-1-amine: A compound with an ethyl group attached to the nitrogen atom.
Uniqueness
N-Isopropyl-3-phenylpropan-1-amine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This structural feature enhances its reactivity and interaction with various molecular targets, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-phenyl-N-propan-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11,13H,6,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDHSWAZTKYTNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465025 | |
Record name | N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87462-11-1 | |
Record name | N-ISOPROPYL-3-PHENYLPROPAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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